

Application Notes and Protocols for the Spectrophotometric Determination of Copper Using Ditiocarb

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Compound of Interest

Compound Name: Ditiocarb

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Introduction

The accurate quantification of copper is crucial across various scientific disciplines, including environmental monitoring, food safety analysis, and pharmaceutical research.

Dithiocarbamates, such as sodium diethyldithiocarbamate (NaDDC or **Ditiocarb**), are highly effective chelating agents that form a stable, colored complex with copper (II) ions. This property allows for the sensitive and selective spectrophotometric determination of copper concentrations in diverse sample matrices. The fundamental principle of this method lies in the reaction where copper ions (Cu^{2+}) react with two molecules of diethyldithiocarbamate to form a yellow copper (II) diethyldithiocarbamate complex, $\text{Cu}(\text{DDC})_2$.^{[1][2]} The intensity of the resulting color is directly proportional to the concentration of copper in the sample and can be quantified by measuring its absorbance at a specific wavelength.^[1] This method is valued for its simplicity, rapidity, and cost-effectiveness.^[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of copper using dithiocarbamate, compiled from various studies. These parameters can vary depending on the specific experimental conditions, such as the solvent system and pH.

Parameter	Value	Wavelength (λ_{max})	pH	Solvent/Medium	Reference
Molar Absorptivity	1.3×10^4 $\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	436 nm	Ammonia Media	β -cyclodextrin	[3]
Molar Absorptivity	3.16×10^5 $\text{mol}^{-1} \cdot \text{L} \cdot \text{cm}^{-1}$	435 nm	5.0	Carbon Tetrachloride	[2]
Molar Absorptivity	3.6×10^5 $\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	435 nm	Not Specified	Chelating Resin	[4]
Beer's Law Range	0 - 150 $\mu\text{g}/25$ mL	436 nm	Ammonia Media	β -cyclodextrin	[3]
Beer's Law Range	0.02 - 12.0 $\mu\text{g} \cdot \text{mL}^{-1}$	435 nm	5.0	Carbon Tetrachloride	[2]
Beer's Law Range	1.5×10^{-5} - 7.0×10^{-5} $\text{mol} \cdot \text{dm}^{-3}$	440 nm	8.0	Brij-35 Micellar Media	[5]
Detection Limit	4.38×10^{-7} M (S/N = 3)	436 nm	Ammonia Media	β -cyclodextrin	[3]
Detection Limit	0.023 $\mu\text{g} \cdot \text{mL}^{-1}$	435 nm	5.0	Carbon Tetrachloride	[2]
Detection Limit	3×10^{-6} $\text{mol} \cdot \text{dm}^{-3}$	440 nm	8.0	Brij-35 Micellar Media	[5]
Optimal pH	5.0	435 nm	5.0	Carbon Tetrachloride	[2]
Optimal pH	8.0	440 nm	8.0	Brij-35 Micellar Media	[6]
Optimal pH	9.0	Not Specified	9.0	Chloroform	[7]
Stoichiometry (Cu:DDC)	1:2	Not Applicable	Not Applicable	Not Applicable	[2]

Experimental Protocols

Two primary protocols are presented below: a classical solvent extraction method and a more modern micellar-based method, which avoids the use of volatile organic solvents.

Protocol 1: Solvent Extraction Method

This protocol is a widely used and robust method for the determination of copper.

1. Reagents and Materials:

- Standard Copper Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (CuSO_4) in double-distilled water.
- Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. This solution should be prepared fresh daily.[\[2\]](#)
- Buffer Solution (pH 5.0): Prepare an acetic acid-acetate buffer.[\[2\]](#)
- Organic Solvent: Chloroform or Carbon Tetrachloride (CCl_4).
- EDTA Solution (for masking interfering ions): Prepare a solution of ethylenediaminetetraacetic acid.
- Separating Funnels (250 mL)
- UV-Vis Spectrophotometer
- pH Meter

2. Procedure:

- Sample Preparation: For solid samples, perform ashing in a muffle furnace followed by acid digestion to bring the copper into solution.[\[1\]](#) Liquid samples may be used directly or after appropriate dilution.
- Calibration Curve:

- Pipette a series of standard copper solutions of known concentrations into separate 250 mL separating funnels.
- Add the pH 5.0 buffer solution to each funnel.[\[2\]](#)
- Add the NaDDC solution to form the yellow $\text{Cu}(\text{DDC})_2$ complex.
- Add a fixed volume of the organic solvent (e.g., 10 mL of CCl_4) to each funnel.[\[2\]](#)
- Shake vigorously for a few minutes to extract the complex into the organic phase.
- Allow the layers to separate and collect the organic layer.
- Measure the absorbance of the organic extracts at the λ_{max} (approximately 435 nm) against a reagent blank.[\[2\]](#)
- Plot a graph of absorbance versus copper concentration to create the calibration curve.
- Sample Analysis:
 - Take a known volume of the prepared sample solution in a separating funnel.
 - Follow the same steps as for the calibration curve (addition of buffer, NaDDC, and organic solvent).
 - Measure the absorbance of the sample extract.
 - Determine the copper concentration in the sample from the calibration curve.

Protocol 2: Micellar Method (Aqueous System)

This protocol offers an environmentally friendlier alternative by avoiding organic solvents.

1. Reagents and Materials:

- Standard Copper Stock Solution (as in Protocol 1)
- Sodium Diethyldithiocarbamate (NaDDC) Solution (as in Protocol 1): Prepare fresh.

- Surfactant Solution: Prepare a solution of a non-ionic surfactant such as Brij-35. For instance, a $6 \times 10^{-3} \text{ mol} \cdot \text{dm}^{-3}$ solution can be made by dissolving 0.706 g of Brij-35 in 100 mL of double-distilled water.[\[6\]](#)
- Buffer Solution (pH 8.0): Prepare a sodium acetate buffer and adjust the pH to 8.0 with acetic acid.[\[6\]](#)
- EDTA Solution (for masking interfering ions)
- Volumetric Flasks
- UV-Vis Spectrophotometer
- pH Meter

2. Procedure:

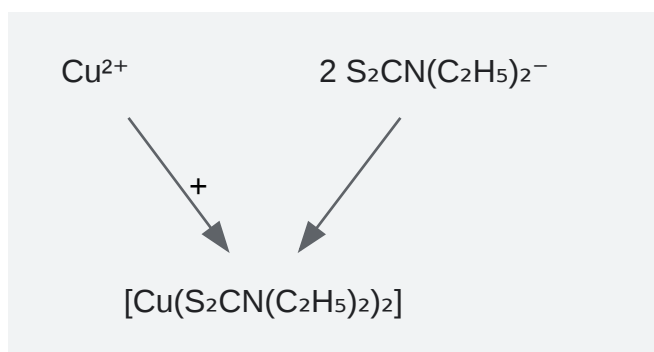
- Sample Preparation: Prepare the sample as described in Protocol 1.
- Calibration Curve:
 - In a series of volumetric flasks, add increasing volumes of the standard copper solution.
 - To each flask, add the pH 8.0 buffer solution.[\[6\]](#)
 - Add the Brij-35 solution and the NaDDC solution.[\[6\]](#)
 - Dilute to the mark with double-distilled water and mix well.
 - Allow the solution to stand for a few minutes for the complex to form.
 - Measure the absorbance at the λ_{max} (approximately 440 nm) against a reagent blank.[\[6\]](#)
 - Plot a graph of absorbance versus copper concentration.
- Sample Analysis:
 - Take a known volume of the prepared sample solution in a volumetric flask.

- Follow the same steps as for the calibration curve (addition of buffer, surfactant, and NaDDC).
- Measure the absorbance of the sample solution.
- Determine the copper concentration in the sample from the calibration curve.

Visualizations

Chemical Reaction

The following diagram illustrates the chelation of a copper (II) ion by two molecules of diethyldithiocarbamate to form the colored complex.

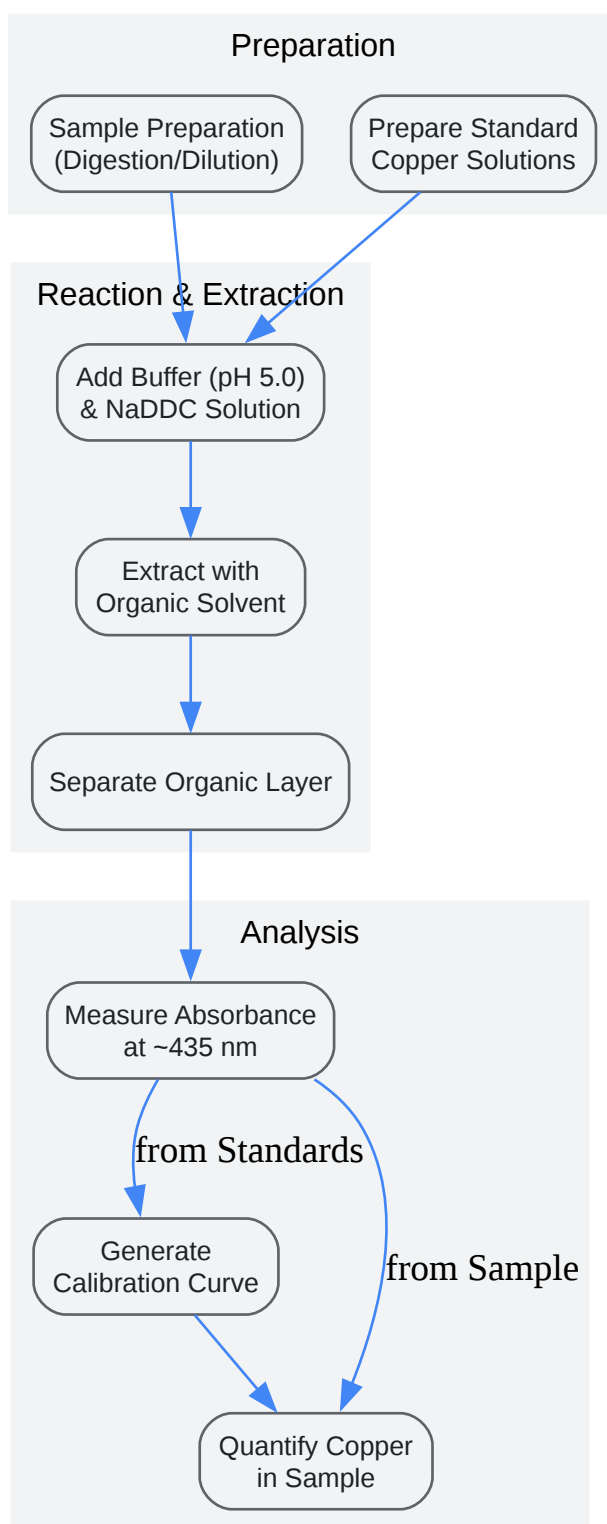


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Caption: Reaction of Copper (II) with **Ditiocarb.**

Experimental Workflow: Solvent Extraction Method

The diagram below outlines the key steps in the spectrophotometric determination of copper using the solvent extraction method.

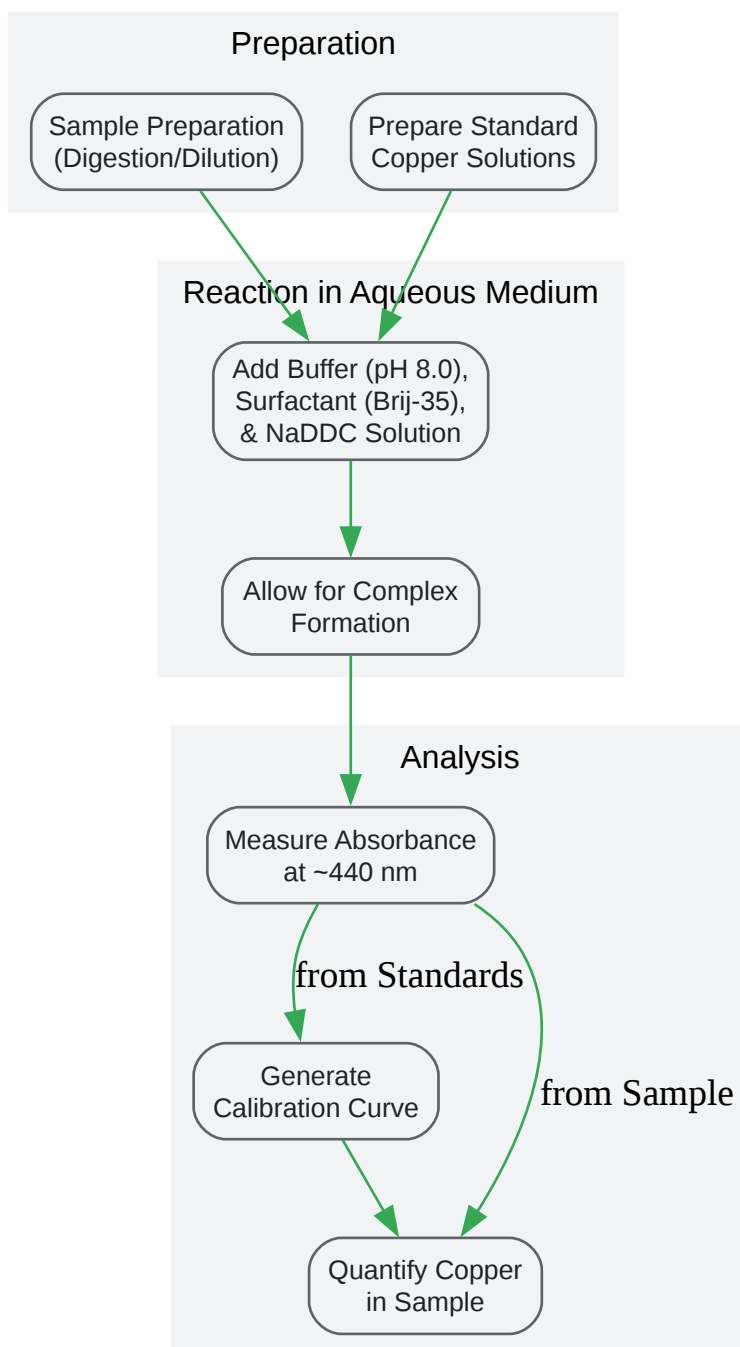


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Caption: Workflow for Solvent Extraction Method.

Experimental Workflow: Micellar Method

This diagram illustrates the workflow for the determination of copper in an aqueous micellar medium.



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